molecular formula C23H23N5O B1674020 FR194921 CAS No. 202646-80-8

FR194921

Cat. No.: B1674020
CAS No.: 202646-80-8
M. Wt: 385.5 g/mol
InChI Key: YHDRUTMZCJZJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FR194921 involves multiple steps, starting with the preparation of the core pyridazinone structure. The key steps include:

  • Formation of the pyrazolo[1,5-a]pyridine ring system.
  • Introduction of the piperidinyl group at the 2-position.
  • Final cyclization to form the pyridazinone core.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions: FR194921 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions are common, where different substituents can be introduced to the core structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

FR194921 has a wide range of scientific research applications, including:

Mechanism of Action

FR194921 exerts its effects by selectively binding to and antagonizing adenosine A1 receptors in the brain. This antagonism leads to the modulation of neurotransmitter release, resulting in cognitive enhancement and anxiolytic effects. The compound does not show significant affinity for adenosine A2A and A3 receptors, making it highly selective for A1 receptors .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its high selectivity for adenosine A1 receptors and its ability to cross the blood-brain barrier effectively. This makes it a valuable compound for studying central nervous system disorders and developing targeted therapies .

Properties

CAS No.

202646-80-8

Molecular Formula

C23H23N5O

Molecular Weight

385.5 g/mol

IUPAC Name

2-(1-methylpiperidin-4-yl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3-one

InChI

InChI=1S/C23H23N5O/c1-26-15-12-18(13-16-26)28-21(29)11-10-19(24-28)22-20-9-5-6-14-27(20)25-23(22)17-7-3-2-4-8-17/h2-11,14,18H,12-13,15-16H2,1H3

InChI Key

YHDRUTMZCJZJAL-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)N2C(=O)C=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5

Canonical SMILES

CN1CCC(CC1)N2C(=O)C=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-3(2H)-pyridazinone
FR194921

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FR194921
Reactant of Route 2
Reactant of Route 2
FR194921
Reactant of Route 3
Reactant of Route 3
FR194921
Reactant of Route 4
Reactant of Route 4
FR194921
Reactant of Route 5
Reactant of Route 5
FR194921
Reactant of Route 6
FR194921

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.